molecular formula C7H3Cl2FO B1585843 2-Chloro-4-fluorobenzoyl chloride CAS No. 21900-54-9

2-Chloro-4-fluorobenzoyl chloride

Cat. No. B1585843
Key on ui cas rn: 21900-54-9
M. Wt: 193 g/mol
InChI Key: POIAZJJVWRVLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06511974B1

Procedure details

Oxalyl chloride (2.60 g) was added to a suspension of 2-chloro-4-fluorobenzoic acid (3.44 g) in dichloromethane (50 ml). Two drops of dimethylformamide were added and the mixture was stirred for 18 hours at room temperature. The resultant solution was evaporated to give the crude 2-chloro-4-fluorobenzoyl chloride as a viscous oil (3.72 g).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[Cl:7][C:8]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13]C=1C(O)=O>ClCCl.CN(C)C=O>[Cl:7][C:8]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:1]=1[C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
3.44 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant solution was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.